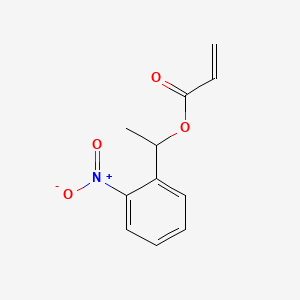
1-(2-Nitrophenyl)ethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)ethyl acrylate: is an organic compound with the chemical formula C11H11NO4 It is characterized by the presence of a nitrophenyl group attached to an ethyl acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)ethyl acrylate can be synthesized through the esterification of 1-(2-nitrophenyl)ethanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-(2-Nitrophenyl)ethyl acrylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted acrylate derivatives with various functional groups.
科学研究应用
1-(2-Nitrophenyl)ethyl acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of 1-(2-nitrophenyl)ethyl acrylate involves its ability to undergo various chemical reactions, leading to the formation of bioactive compounds. The nitrophenyl group can interact with biological targets, while the acrylate moiety can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific application and the chemical transformations the compound undergoes.
相似化合物的比较
Similar Compounds
- 2-Nitrophenyl acrylate
- 3-Nitrophenyl acrylate
- 4-Nitrophenyl acrylate
Comparison
1-(2-Nitrophenyl)ethyl acrylate is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to other nitrophenyl acrylates, it may exhibit different physical and chemical properties, making it suitable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
84041-65-6 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-3-11(13)16-8(2)9-6-4-5-7-10(9)12(14)15/h3-8H,1H2,2H3 |
InChI 键 |
RNYPOUOIGJXNMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















